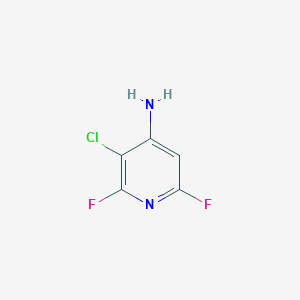

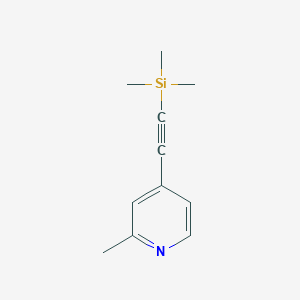

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine

Übersicht

Beschreibung

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine (abbreviated as 2M4TEP) is an organosilicon compound that has been extensively studied in recent years due to its potential applications in organic synthesis, biochemistry, and pharmacology. This compound has a unique structure, featuring two nitrogen atoms and two carbon-silicon bonds. Its synthesis has been the focus of a number of studies, and it has been used in a variety of experiments to explore its biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Methyl-4-((trimethylsilyl)ethynyl)pyridine has been utilized in the synthesis and characterization of various organic compounds. For instance, it was used in the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which was further processed to yield 2,5-bis(2-pyridyl) thiophene, a compound characterized by X-ray crystallography (Al-taweel, 2002).

Chemical Reactions and Polymerization

The compound plays a role in various chemical reactions, including the treatment of halopyridinols to produce furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). It is also involved in the polymerization of acetylenic bonds in 2-ethynylpyridine, contributing to the formation of poly(N-methylethynylpyridinium triflates) with extensive backbone conjugation (Subramanyam et al., 1993).

Molecular Structure Studies

Studies on the molecular structure of compounds related to this compound have been conducted, such as the crystal and molecular structure analysis of 2-Trimethylgermyl- and 2- trimethylstannyl-pyridine, providing insights into the bending of substituents towards the nitrogen heteroatom and the intrinsic properties of the heteroarene skeleton (Riedmiller et al., 1999).

Photophysical Properties

The compound has been investigated for its photophysical properties. For example, Ti(O-i-Pr)(4)/2i-PrMgCl reaction with 2,n-bis[(trimethylsilyl)ethynyl]pyridines resulted in the formation of monotitanated complexes with intense blue fluorescence emission, indicating potential applications in materials science (Takayama et al., 2004).

Miscellaneous Applications

Other applications include its use in the preparation of nitrogen-containing polycyclic delta-lactones (Rudler et al., 2002), and the N-methylation of bis(trimethylsilyl)methyl pyridines, contributing to the understanding of hyperconjugation and molecular rotation barriers (Hassall et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

trimethyl-[2-(2-methylpyridin-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-10-9-11(5-7-12-10)6-8-13(2,3)4/h5,7,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQNRANZOQFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621190 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761426-51-1 | |

| Record name | 2-Methyl-4-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)